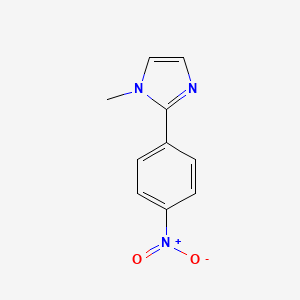

1-methyl-2-(4-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-7-6-11-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCCHZDFNPOUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 4 Nitrophenyl 1h Imidazole

Classical and Conventional Synthetic Routes

Traditional methods for imidazole (B134444) synthesis rely on the condensation of several components to form the heterocyclic ring. These methods, while established, often require specific conditions and purification strategies.

Condensation Reactions

Debus-Radziszewski Reaction: This multicomponent reaction is a cornerstone of imidazole synthesis, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. jst.go.jpcmu.edumit.edu For the specific synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the reactants would be glyoxal (B1671930) (a 1,2-dicarbonyl), 4-nitrobenzaldehyde (B150856), and methylamine (B109427) (a primary amine).

The reaction proceeds by the initial condensation of glyoxal and methylamine to form a diimine intermediate. This intermediate then reacts with 4-nitrobenzaldehyde, followed by cyclization and oxidation (aromatization) to yield the final 1-methyl-2-(4-nitrophenyl)-1H-imidazole product. While this reaction is versatile, it can sometimes result in low yields and the formation of side products. acs.org The use of 4-nitrobenzaldehyde in such condensations has been shown to be effective, producing the corresponding 2-(4-nitrophenyl)-substituted imidazoles in high yields under various catalytic conditions.

Table 1: Proposed Debus-Radziszewski Synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Glyoxal | 4-Nitrobenzaldehyde | Methylamine | 1-methyl-2-(4-nitrophenyl)-1H-imidazole |

Wallach Synthesis: The Wallach synthesis is historically significant but has limited applicability for the target compound. This method traditionally involves the treatment of N,N'-dialkyloxamides with a dehydrating agent like phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced to yield an N-substituted imidazole. The specific substitution pattern of 1-methyl-2-(4-nitrophenyl)-1H-imidazole does not lend itself to a straightforward synthesis from a simple N,N'-dialkyloxamide precursor, making this route less practical compared to other condensation methods.

Groebke-Blackburn-Bienaymé (GBB) Reaction: The GBB reaction is a powerful multicomponent method for synthesizing fused imidazole heterocycles, such as imidazo[1,2-a]pyridines. It involves the acid-catalyzed reaction of an amidine, an aldehyde, and an isocyanide. As this reaction inherently produces a bicyclic system with a bridgehead nitrogen atom, it is not a suitable method for the synthesis of the monocyclic target compound, 1-methyl-2-(4-nitrophenyl)-1H-imidazole.

Cyclization Approaches

Van Leusen Imidazole Synthesis: The Van Leusen synthesis is a highly effective method for preparing 1,5-disubstituted imidazoles and is well-suited for the synthesis of the target compound. jst.go.jprsc.org This reaction involves the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. acs.orgorganic-chemistry.org

For the synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the required aldimine, N-(4-nitrobenzylidene)methanamine, is first formed in situ or separately by the condensation of 4-nitrobenzaldehyde and methylamine. This imine then undergoes a [3+2] cycloaddition with TosMIC. The resulting intermediate, a 4-tosyl-2-imidazoline, spontaneously eliminates p-toluenesulfinic acid to form the aromatic imidazole ring. acs.orgbeilstein-journals.org This method is known for its reliability and the commercial availability of TosMIC. beilstein-journals.org

Table 2: Proposed Van Leusen Synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole

| Reactant 1 | Reactant 2 | Reagent | Key Intermediate |

| 4-Nitrobenzaldehyde | Methylamine | TosMIC | N-(4-nitrobenzylidene)methanamine |

Modern and Green Chemistry Approaches

Contemporary synthetic chemistry emphasizes the use of environmentally benign and efficient techniques, such as microwave assistance, novel metal catalysts, and solvent-free conditions, to improve upon classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of substituted imidazoles via the Debus-Radziszewski reaction is particularly amenable to microwave assistance. By performing the condensation of a dicarbonyl, an aldehyde, and an amine under solvent-free or minimal solvent conditions with microwave heating, the reaction time can be reduced from hours to mere minutes. This approach has been successfully applied to the synthesis of various 2-aryl imidazoles, suggesting its high potential for the efficient production of 1-methyl-2-(4-nitrophenyl)-1H-imidazole. nih.gov

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers sophisticated and efficient pathways for forming the imidazole core or for its subsequent functionalization.

Copper-Catalyzed Synthesis: Copper catalysts are widely used for C-N bond formation. Methods have been developed for the copper-catalyzed synthesis of imidazoles from various precursors, such as the reaction of ketones with an ammonium (B1175870) source, which proceeds via α-amination and oxidative C-C bond cleavage. rsc.org Another approach involves the direct C-2 arylation of an existing 1-methylimidazole (B24206) ring with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene) using a copper catalyst. nih.gov This direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of the imidazole ring.

Palladium-Catalyzed Synthesis: Palladium catalysts are preeminent in cross-coupling reactions. A plausible route to the target compound involves the C-H arylation of 1-methylimidazole with a 4-nitrophenyl halide. jst.go.jp Palladium complexes can catalyze the direct coupling at the C-2 position of the imidazole ring, which is the most acidic C-H bond. semanticscholar.org Alternatively, a Suzuki or Stille coupling could be employed by first halogenating the C-2 position of 1-methylimidazole and then coupling it with a 4-nitrophenylboronic acid or stannane (B1208499) derivative, respectively. nih.gov

Table 3: Comparison of Metal-Catalyzed Approaches

| Metal | Approach | Reactants | Advantages |

| Copper (Cu) | Direct C-H Arylation | 1-methylimidazole + 4-nitrophenyl halide | Lower cost, direct functionalization |

| Palladium (Pd) | Direct C-H Arylation | 1-methylimidazole + 4-nitrophenyl halide | High efficiency, broad substrate scope |

| Palladium (Pd) | Cross-Coupling | 2-halo-1-methylimidazole + 4-nitrophenylboronic acid | Well-established, predictable regioselectivity |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Many imidazole syntheses can be adapted to solvent-free, or "neat," conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. rsc.org For instance, the three-component condensation of glyoxal, 4-nitrobenzaldehyde, and methylamine can be performed by grinding the reactants together, sometimes with a solid acid catalyst, and heating. nih.gov This approach minimizes waste, simplifies product isolation, and reduces the environmental impact of the synthesis.

Optimization of Reaction Conditions, Yields, and Selectivity

The synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole is often approached through a two-step sequence: the initial formation of the 2-(4-nitrophenyl)-1H-imidazole scaffold, followed by N-methylation. The optimization of this process is critical for achieving high yields and purity.

A common and effective method for the synthesis of the precursor, 2-aryl-1H-imidazoles, is the three-component condensation reaction. This typically involves an aldehyde (in this case, 4-nitrobenzaldehyde), a 1,2-dicarbonyl compound (such as benzil (B1666583) or glyoxal), and a source of ammonia (commonly ammonium acetate). The reaction conditions for this condensation have been the subject of optimization studies to improve efficiency and yield. For instance, the synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been achieved with high yields through the condensation of benzil, 4-nitrobenzaldehyde, and ammonium acetate. semanticscholar.org

The subsequent N-methylation of the 2-(4-nitrophenyl)-1H-imidazole intermediate is a key step in arriving at the final product. The choice of methylating agent, base, and solvent system significantly influences the outcome of this reaction. A highly efficient method for the N-methylation of a similar substrate, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, has been reported. semanticscholar.org In this procedure, the imidazole is treated with potassium tert-butoxide as the base in dry tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of iodomethane (B122720) as the methylating agent. This method resulted in a near-quantitative yield of the N-methylated product. semanticscholar.org

The optimization of such reactions involves a systematic study of various parameters to maximize the yield and regioselectivity of the N-methylation, ensuring the methyl group is introduced at the desired N-1 position of the imidazole ring.

Below is a data table summarizing the optimized conditions for the N-methylation of a closely related imidazole derivative, which serves as a model for the synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole.

| Reactant | Base | Methylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Potassium tert-butoxide | Iodomethane | Dry THF | 0°C | 99% | semanticscholar.org |

Denitrogenative Transformations and Other Novel Protocols

Beyond the traditional condensation and subsequent alkylation methods, modern organic synthesis has explored novel protocols for the construction of the imidazole ring itself. Among these, denitrogenative transformations of triazoles have emerged as a powerful strategy. These reactions involve the extrusion of a dinitrogen molecule (N₂) from a triazole precursor to generate a reactive intermediate that subsequently cyclizes to form the imidazole ring.

One such approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method provides an efficient route to novel 2-substituted 1H-imidazole derivatives. The reaction proceeds through an intramolecular cyclization followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate. While this specific route has not been explicitly reported for the synthesis of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, it represents a contemporary and versatile strategy for creating substituted imidazoles.

Another innovative denitrogenative protocol is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with nitriles. This transformation also proceeds through the formation of a rhodium iminocarbene intermediate, which then reacts with a nitrile to form the imidazole ring. These methods showcase the utility of triazoles as precursors to imidazoles via nitrogen extrusion, offering alternative synthetic pathways that can potentially be adapted for the synthesis of specifically substituted imidazoles like 1-methyl-2-(4-nitrophenyl)-1H-imidazole.

These novel protocols, while not yet standard for the production of this specific compound, highlight the ongoing evolution of synthetic methodologies aimed at increasing efficiency, and molecular diversity.

Advanced Structural Characterization and Spectroscopic Investigations of 1 Methyl 2 4 Nitrophenyl 1h Imidazole

Single Crystal X-ray Diffraction Analysis

While a crystal structure for 1-methyl-2-(4-nitrophenyl)-1H-imidazole is not publicly available, analysis of its structural isomer, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, provides significant insight into the likely molecular conformation and packing interactions.

In the solid state, molecules with linked aromatic rings, such as 1-methyl-2-(4-nitrophenyl)-1H-imidazole, typically adopt a non-planar conformation to minimize steric hindrance. The key conformational feature is the dihedral angle between the plane of the imidazole (B134444) ring and the plane of the 4-nitrophenyl ring.

In the structural isomer, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the dihedral angle between the imidazole and benzene (B151609) rings is a significant 57.89°. This substantial twist indicates considerable steric repulsion between the two rings, preventing them from lying in the same plane. A similar twisted conformation is expected for 1-methyl-2-(4-nitrophenyl)-1H-imidazole due to the steric interactions between the ortho-hydrogens of the phenyl ring and the atoms of the imidazole ring.

The crystal packing of nitro-substituted imidazole derivatives is typically governed by a combination of weak hydrogen bonds and π-π stacking interactions.

Hydrogen Bonds: The presence of the electron-rich nitro group and the nitrogen atoms of the imidazole ring provides sites for weak hydrogen bonding. In the crystal structure of the isomer 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the packing is determined by relatively short and directional C-H···N and C-H···O hydrogen bonds. These interactions link molecules into dimers and tapes. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, similar interactions are anticipated, where hydrogen atoms from the phenyl and methyl groups can act as donors to the oxygen atoms of the nitro group and the unmethylated nitrogen (N3) of the imidazole ring of neighboring molecules.

π-π Stacking: Aromatic systems like the imidazole and nitrophenyl rings often engage in π-π stacking interactions, which help stabilize the crystal lattice. nih.gov In such arrangements, the electron-rich phenyl ring of one molecule can interact with the electron-deficient imidazole ring of another. The centroid-to-centroid distance in these interactions is typically in the range of 3.5 to 3.8 Å. nih.gov

A summary of anticipated intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···O | C-H (Phenyl, Methyl) | O (Nitro) | 2.2 - 2.8 (H···O) | Formation of dimers and sheets |

| C-H···N | C-H (Phenyl, Methyl) | N3 (Imidazole) | 2.3 - 2.9 (H···N) | Linking molecules into chains |

| π-π Stacking | Imidazole Ring / Phenyl Ring | Phenyl Ring / Imidazole Ring | 3.5 - 3.8 (centroid-centroid) | 3D network stabilization |

For the imidazole ring, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms. However, in 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the nitrogen at the 1-position is substituted with a methyl group. This substitution effectively blocks proton migration, meaning the compound exists as a single tautomer.

Conformational flexibility is primarily associated with the rotation around the single bond connecting the C2 atom of the imidazole ring and the C1 atom of the nitrophenyl ring. As indicated by the significant dihedral angle observed in its isomer, this bond allows for considerable rotational freedom in solution. In the solid state, the molecule is locked into a specific, energetically favorable conformation, which, as discussed, is expected to be significantly twisted.

Detailed Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show five distinct signals:

Two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. The protons ortho to the electron-withdrawing nitro group (H-3', H-5') are expected to be significantly downfield compared to the protons meta to it (H-2', H-6').

Two singlets (or narrow doublets due to long-range coupling) for the two non-equivalent protons on the imidazole ring (H-4, H-5).

A singlet in the aliphatic region for the three protons of the N-methyl group.

¹³C NMR: The carbon NMR spectrum should display eight signals:

Six signals for the carbons of the 2-(4-nitrophenyl) group. The carbon bearing the nitro group (C-4') and the carbon attached to the imidazole ring (C-1') would be distinct from the four aromatic CH carbons.

Three signals for the imidazole ring carbons (C-2, C-4, C-5). The C-2 carbon, being attached to two nitrogen atoms and a phenyl ring, would be the most downfield of the three.

One signal in the aliphatic region for the N-methyl carbon.

The table below provides expected chemical shifts based on data from compounds like 2-(4-nitrophenyl)-1,4,5-triphenyl imidazole. rsc.org

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity (¹H) |

| H-4, H-5 (Imidazole) | ~7.0 - 7.5 | - | s, s |

| H-3', H-5' (Phenyl) | ~8.2 - 8.4 | ~124 - 125 | d |

| H-2', H-6' (Phenyl) | ~7.6 - 7.8 | ~129 - 130 | d |

| N-CH₃ | ~3.7 - 4.0 | ~34 - 36 | s |

| C-2 (Imidazole) | - | ~145 - 148 | - |

| C-4, C-5 (Imidazole) | - | ~122 - 129 | - |

| C-1' (Phenyl) | - | ~136 - 138 | - |

| C-2', C-6' (Phenyl) | - | ~129 - 130 | - |

| C-3', C-5' (Phenyl) | - | ~124 - 125 | - |

| C-4' (Phenyl) | - | ~147 - 149 | - |

The vibrational spectra of 1-methyl-2-(4-nitrophenyl)-1H-imidazole are expected to be dominated by bands arising from the nitrophenyl and methyl-imidazole moieties. A theoretical assignment of the principal vibrational modes can be made based on characteristic group frequencies. rsc.orgijrar.org

NO₂ Vibrations: The most intense and characteristic bands in the IR spectrum are typically the asymmetric and symmetric stretching vibrations of the nitro group, appearing in the 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹ regions, respectively.

Aromatic Vibrations: C-H stretching vibrations of the phenyl and imidazole rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the phenyl ring usually appear in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring give rise to several bands in the 1600-1450 cm⁻¹ region, often coupled with the phenyl ring vibrations.

Aliphatic Vibrations: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹.

The following table summarizes the expected key vibrational bands.

| Wavenumber (cm⁻¹) | Assignment | Group |

| 3150 - 3050 | ν(C-H) | Aromatic (Phenyl & Imidazole) |

| 2980 - 2850 | ν(C-H) | Aliphatic (Methyl) |

| 1610 - 1580 | ν(C=C) | Aromatic |

| 1550 - 1490 | νₐₛ(NO₂) | Nitro |

| 1500 - 1450 | ν(C=N), ν(C=C) | Imidazole Ring |

| 1360 - 1320 | νₛ(NO₂) | Nitro |

| 860 - 840 | γ(C-H) out-of-plane | 1,4-disubstituted Phenyl |

| ~750 | δ(NO₂) scissoring | Nitro |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For an organic molecule like 1-methyl-2-(4-nitrophenyl)-1H-imidazole, a UV-Vis spectrum would provide insights into its electronic structure. The absorption of light would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions). The presence of the conjugated system, including the imidazole and nitrophenyl rings, would be expected to result in characteristic absorption bands. A data table for UV-Vis spectroscopy would typically include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, this analysis would confirm its molecular weight. The molecular formula, C₁₀H₉N₃O₂, gives a calculated molecular weight of approximately 203.2 g/mol . In a mass spectrum, this would be observed as a molecular ion peak (M⁺). Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable information about the compound's structure. Expected fragmentation might involve the loss of the nitro group (NO₂), cleavage of the bond between the imidazole and phenyl rings, and other characteristic fragmentations of the imidazole ring. A typical data table would list the m/z values of the significant fragments and their relative intensities.

Elemental Analysis and Thermogravimetric Investigations

Elemental analysis is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole (C₁₀H₉N₃O₂), the theoretical elemental composition would be approximately:

Carbon (C): 59.11%

Hydrogen (H): 4.46%

Nitrogen (N): 20.68%

Oxygen (O): 15.75%

Experimental results from elemental analysis would be compared to these theoretical values to confirm the compound's purity and empirical formula. A data table would present both the calculated and found percentages for each element.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique provides information about the thermal stability of a compound and its decomposition behavior. A TGA curve for 1-methyl-2-(4-nitrophenyl)-1H-imidazole would show the temperature at which it begins to decompose and the percentage of weight loss at different stages. A data table would summarize key findings such as the onset of decomposition and the temperatures at which significant mass loss occurs.

Reactivity and Chemical Transformations of 1 Methyl 2 4 Nitrophenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-methyl-2-(4-nitrophenyl)-1H-imidazole is significantly deactivated towards electrophilic aromatic substitution (SEAr) reactions. This deactivation is a direct consequence of the powerful electron-withdrawing nature of the nitro group (-NO2) attached to it. The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Should an electrophilic aromatic substitution reaction be forced to occur under harsh conditions, the directing effect of the nitro group would channel the incoming electrophile to the meta position (C-3' and C-5'). This is because the resonance structures of the Wheland intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively charged nitrogen of the nitro group. In contrast, the meta attack intermediate avoids this unfavorable arrangement.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3/H2SO4 | 1-methyl-2-(3,4-dinitrophenyl)-1H-imidazole |

| Halogenation | Br2/FeBr3 | 1-methyl-2-(3-bromo-4-nitrophenyl)-1H-imidazole |

| Sulfonation | Fuming H2SO4 | 2-(1-methyl-1H-imidazol-2-yl)-5-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl3 | Reaction not likely to occur due to deactivation |

| Friedel-Crafts Acylation | R-COCl/AlCl3 | Reaction not likely to occur due to deactivation |

Nucleophilic Attack and Substitutions on the Imidazole (B134444) Core

The imidazole ring is an electron-rich heteroaromatic system and is generally not susceptible to nucleophilic attack unless it is activated by strongly electron-withdrawing substituents directly on the ring. In 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the electron-withdrawing effect of the 4-nitrophenyl group at the C2 position does reduce the electron density of the imidazole ring to some extent. However, direct nucleophilic substitution on the imidazole core (e.g., at C4 or C5) is still challenging and typically requires harsh reaction conditions or the presence of a good leaving group.

The most likely site for nucleophilic attack on the imidazole ring itself would be the C2 carbon, due to the electron-withdrawing influence of the adjacent nitrophenyl group and the nitrogen atoms. However, without a suitable leaving group at this position, substitution is unlikely.

Reduction and Oxidation Chemistry of the Nitro Group and Imidazole Moiety

The nitro group of 1-methyl-2-(4-nitrophenyl)-1H-imidazole is readily susceptible to reduction. A variety of reducing agents can be employed to convert the nitro group into an amino group (-NH2), which is a versatile functional handle for further derivatization.

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Including sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or sodium dithionite (B78146) (Na2S2O4).

The product of this reduction is 4-(1-methyl-1H-imidazol-2-yl)aniline, a valuable intermediate for the synthesis of various other compounds.

The imidazole ring, while generally stable, can be susceptible to oxidation, particularly under strong oxidizing conditions. The presence of the deactivating nitrophenyl group might offer some protection against oxidation. However, strong oxidants could potentially lead to the degradation or ring-opening of the imidazole moiety. The susceptibility of nitroimidazoles to oxidation can be influenced by the position of the nitro group, with some studies indicating that a nitro group at the C2 position can promote oxidation of the imidazole ring under strong nitrating conditions. globalresearchonline.net

Derivatization Strategies and Functional Group Interconversions

The primary modification of the nitro substituent is its reduction to an amino group, as detailed in the previous section. The resulting aniline (B41778) derivative opens up a wide array of subsequent chemical transformations, including:

Diazotization: The amino group can be converted to a diazonium salt (-N2+) using nitrous acid (HNO2). This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in Sandmeyer-type reactions to introduce halides, cyano groups, hydroxyl groups, and other functionalities.

Amide Formation: The amino group can readily react with acyl chlorides or anhydrides to form amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

In 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the N1 position is already alkylated with a methyl group. The remaining nitrogen atom, N3, possesses a lone pair of electrons and can act as a nucleophile.

Alkylation: Further alkylation at the N3 position can occur with alkyl halides to form a quaternary imidazolium (B1220033) salt. The reactivity of N3 towards alkylation will be somewhat diminished due to the electron-withdrawing effect of the 2-(4-nitrophenyl) substituent. Studies on the alkylation of other nitroimidazoles have shown that the reaction conditions, such as the base, solvent, and temperature, can significantly influence the regioselectivity and yield of N-alkylation. researchgate.netresearchgate.netderpharmachemica.comresearchgate.net

Acylation: Acylation at the N3 position with acyl chlorides or anhydrides is also possible, leading to the formation of an acylimidazolium species. These are typically highly reactive and may serve as acyl transfer agents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For 1-methyl-2-(4-nitrophenyl)-1H-imidazole to participate in such reactions, it would typically need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

At the Phenyl Ring: If a halogen atom were introduced onto the phenyl ring (for example, through electrophilic halogenation as described in section 4.1, or by starting from a halogenated precursor), this derivative could undergo various palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative could participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new aryl, vinyl, alkynyl, or amino groups, respectively.

At the Imidazole Ring: Direct C-H activation and functionalization of the imidazole ring via palladium catalysis is a modern area of research. The C4 and C5 positions of the imidazole ring could potentially be targeted for such transformations. Alternatively, if a halogenated version of the imidazole core were synthesized, it could serve as a substrate for cross-coupling reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond Formation |

| Suzuki | Arylboronic acid | Pd(PPh3)4, Pd(OAc)2/ligand | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)2/PPh3 | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd2(dba)3/ligand | C-N (Aryl-Amine) |

Note: This table illustrates potential reactions assuming a halogenated derivative of 1-methyl-2-(4-nitrophenyl)-1H-imidazole is used as the starting material.

Ring Transformations and Rearrangement Pathways

While specific experimental studies on the ring transformations of 1-methyl-2-(4-nitrophenyl)-1H-imidazole are not extensively documented in publicly available literature, several rearrangement pathways common to imidazole and other heterocyclic systems can be postulated. The presence of the electron-withdrawing 4-nitrophenyl group at the 2-position and the methyl group on the nitrogen atom are expected to play a crucial role in the feasibility and outcome of such reactions.

One of the most pertinent potential rearrangements for substituted imidazoles and other nitrogen-containing heterocycles is the Dimroth rearrangement. This typically involves the opening of the heterocyclic ring followed by re-closure to form an isomer. In the context of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, a Dimroth-type rearrangement could theoretically be initiated by nucleophilic attack, leading to a cascade of events that results in the migration of the exocyclic nitrogen-containing substituent. Studies on analogous systems, such as substituted phenylpyrimidines, have shown that the rate of the Dimroth rearrangement is influenced by substituents on the phenyl ring. Specifically, electron-withdrawing groups like the nitro group have been observed to accelerate the rearrangement process. This suggests that the 4-nitrophenyl substituent in the target molecule could make it more susceptible to such a transformation under appropriate conditions.

Another potential avenue for rearrangement involves photochemical transformations. Theoretical studies on methyl-substituted imidazoles have indicated the possibility of photoisomerization through pathways involving conical intersections or internal cyclization-isomerization mechanisms. While these studies did not specifically include a nitrophenyl substituent, the strong UV-Vis absorption imparted by the 4-nitrophenyl group suggests that 1-methyl-2-(4-nitrophenyl)-1H-imidazole would be photoreactive. Photolysis could potentially lead to bond cleavage and rearrangement, possibly resulting in ring-opened isomers or the formation of new heterocyclic systems. For instance, photochemical studies on 4-nitroimidazole (B12731) have shown that nitro group elimination is a significant fragmentation pathway, which represents a transformation of the substitution pattern on the imidazole ring.

Furthermore, thermal rearrangements, such as the transposition of a nitro group, have been observed in related nitroimidazole systems. For example, the intramolecular transposition of a nitro group from the 5-position to the 4-position has been reported for a 5-nitroimidazole derivative, proceeding via heating in the presence of a catalyst. This highlights the potential for the nitro group in 1-methyl-2-(4-nitrophenyl)-1H-imidazole to undergo migration under thermal stress, leading to isomeric products.

While concrete experimental data for the ring transformations of 1-methyl-2-(4-nitrophenyl)-1H-imidazole remains elusive in the reviewed literature, the following table summarizes plausible rearrangement pathways based on the reactivity of analogous heterocyclic systems.

| Rearrangement Type | Plausible Mechanism | Key Influencing Factors | Potential Products |

| Dimroth-type Rearrangement | Nucleophilic addition, ring opening, and re-closure. | Electron-withdrawing nature of the 4-nitrophenyl group; reaction conditions (pH, temperature). | Isomeric imidazoles with altered substituent positions. |

| Photochemical Isomerization | Excitation to an excited state, followed by passage through a conical intersection or internal cyclization. | Wavelength of irradiation; presence of photosensitizers. | Ring-opened isomers; other heterocyclic systems. |

| Nitro Group Migration | Intramolecular migration of the nitro group on the phenyl ring or between the phenyl and imidazole rings. | High temperatures; presence of catalysts. | Isomers with the nitro group at a different position. |

It is important to emphasize that these pathways are proposed based on established principles and observations in related chemical systems. Detailed experimental and computational studies would be necessary to definitively elucidate the specific ring transformations and rearrangement pathways of 1-methyl-2-(4-nitrophenyl)-1H-imidazole. Such research would not only contribute to a deeper understanding of the fundamental reactivity of this compound but also potentially open new avenues for the synthesis of novel heterocyclic structures.

Computational and Theoretical Studies of 1 Methyl 2 4 Nitrophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, DFT calculations, often using hybrid functionals like B3LYP, provide deep insights into its fundamental chemical characteristics. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. scielo.org.mx For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, a key structural feature is the dihedral angle between the planes of the imidazole (B134444) ring and the 4-nitrophenyl ring. Computational studies on analogous compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, reveal a significant twist between the two rings, with a dihedral angle of approximately 57.89°. researchgate.net This non-planar conformation is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the imidazole ring, which minimizes repulsive forces and stabilizes the molecule.

The optimization process also yields precise bond lengths and angles. These computed parameters can be compared with experimental X-ray crystallography data for validation. The electronic structure analysis reveals how electrons are distributed within the molecule, highlighting the influence of the electron-withdrawing nitro (-NO2) group and the aromatic imidazole system.

| Parameter | Description | Predicted Value |

|---|---|---|

| Dihedral Angle (Imidazole-Phenyl) | The twist angle between the imidazole and nitrophenyl rings. | ~55-60° |

| C-N (Nitro) Bond Length | The length of the bond connecting the phenyl ring to the nitro group. | ~1.47 Å |

| N-O (Nitro) Bond Length | The length of the bonds within the nitro group. | ~1.23 Å |

| C-N (Imidazole Ring) Bond Length | Average length of carbon-nitrogen bonds within the imidazole ring. | ~1.35 - 1.39 Å |

| C-C (Phenyl Ring) Bond Length | Average length of carbon-carbon bonds within the phenyl ring. | ~1.39 - 1.40 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. orientjchem.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the HOMO is typically localized over the imidazole ring and the phenyl ring, while the LUMO is predominantly centered on the 4-nitrophenyl moiety, particularly on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the imidazole-phenyl system to the nitro group upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). High chemical hardness values indicate lower reactivity. nih.gov The electrophilicity index measures the propensity of a species to accept electrons.

| Parameter | Formula | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | ~ -6.5 to -7.0 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | - | ~ -2.5 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.75 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2 / (2η) | ~ 5.6 | Quantifies the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. orientjchem.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the MEP would show a significant negative potential around the oxygen atoms of the nitro group, making it a primary site for electrophilic interactions. orientjchem.org The nitrogen atoms of the imidazole ring also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings and the methyl group would show regions of positive potential.

Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in the molecule. This analysis further quantifies the electronic effects within the structure, confirming the electron-withdrawing nature of the nitro group, which leads to positive charges on the adjacent carbon atom of the phenyl ring.

| Atom(s) | Predicted Charge (a.u.) | Inference |

|---|---|---|

| O (in -NO2) | Highly Negative | Strong electrophilic site. |

| N (in -NO2) | Positive | Electron deficient due to bonding with oxygen. |

| N (Imidazole Ring) | Negative | Nucleophilic sites. |

| C (attached to -NO2) | Positive | Electron-withdrawing effect of the nitro group. |

| H (Aromatic/Methyl) | Positive | Potential sites for nucleophilic interaction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis in Different Environments

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.govajchem-a.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, MD simulations can be performed in the gas phase, in nonpolar solvents, and in aqueous solutions to understand how the environment affects its conformation. nih.gov A key aspect to monitor would be the fluctuation of the dihedral angle between the imidazole and nitrophenyl rings. In a polar solvent like water, solvent molecules can form hydrogen bonds or other electrostatic interactions, potentially influencing the preferred orientation of the rings. Analysis of the simulation trajectory can reveal the most probable conformations, the stability of these conformations, and the energy barriers for rotation between them. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation time. ajchem-a.comajchem-a.com

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, the calculations would likely predict strong absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and an intramolecular charge transfer (ICT) band, which involves the transfer of electron density from the imidazole-phenyl system to the nitro group.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For the target compound, characteristic frequencies would be predicted for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the rings, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group, which are typically very strong and appear in the ranges of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help assign the signals in an experimental NMR spectrum and confirm the molecular structure.

| Spectroscopy Type | Parameter | Predicted Value/Region |

|---|---|---|

| UV-Visible (TD-DFT) | λmax (ICT) | ~300 - 350 nm |

| Infrared (DFT) | -NO2 Asymmetric Stretch | ~1550 cm-1 |

| Infrared (DFT) | -NO2 Symmetric Stretch | ~1350 cm-1 |

| 1H NMR (GIAO-DFT) | Aromatic Protons | ~7.5 - 8.5 ppm |

| 1H NMR (GIAO-DFT) | -CH3 Protons | ~3.8 - 4.2 ppm |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net These models use molecular descriptors, many of which are derived from computational chemistry, to predict reactivity without the need for extensive experimental testing.

For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, a QSRR model could be developed to predict a specific type of reactivity, such as its rate constant in a particular reaction or its reduction potential. The process would involve:

Calculating Descriptors: A wide range of quantum chemical descriptors for the molecule and its analogues would be calculated. These include electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (molecular volume, surface area), and topological descriptors. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to create an equation that links a set of descriptors (the independent variables) to the observed reactivity (the dependent variable). researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

A successful QSRR model for this class of nitroimidazoles could elucidate the key molecular features that govern their reactivity, providing a framework for designing new compounds with tailored properties.

Applications of 1 Methyl 2 4 Nitrophenyl 1h Imidazole in Chemical Synthesis and Materials Science

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

A primary application of 1-methyl-2-(4-nitrophenyl)-1H-imidazole in organic synthesis is its role as a precursor to more complex molecules, primarily through the chemical transformation of its nitro group. The electron-withdrawing nitro moiety can be readily reduced to an amino group (-NH2), converting the starting material into 2-(4-aminophenyl)-1-methyl-1H-imidazole. This transformation provides a versatile intermediate with a nucleophilic amino group that can participate in a wide array of subsequent reactions.

This synthetic strategy is analogous to methods used for similar nitro-aromatic heterocyclic compounds. For instance, the reduction of 2-(4-nitrophenyl)1H-phenanthro[9,10-d]imidazole using reagents like palladium on activated charcoal and hydrazine (B178648) hydrate (B1144303) yields the corresponding amine, which is then used to synthesize novel azo dyes. researchgate.net The resulting 2-(4-aminophenyl)-1-methyl-1H-imidazole can serve as a key building block for:

Diazotization Reactions: The primary aromatic amine can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a range of functional groups or for coupling with activated aromatic rings to form azo compounds, which are important in the dye industry. researchgate.net

Amide and Schiff Base Formation: The amino group can react with carboxylic acids, acyl chlorides, or anhydrides to form amides, or with aldehydes and ketones to form Schiff bases (imines). These linkages are fundamental in the synthesis of pharmaceuticals, polymers, and functional materials. nih.govnih.gov

Nucleophilic Substitution Reactions: The amine can act as a nucleophile in substitution reactions to build larger, more complex molecular architectures.

The conversion of the nitro-substituted imidazole (B134444) to its amino derivative unlocks significant potential for its use in constructing diverse and complex molecular frameworks.

Utilization in Catalyst Development and Ligand Design (for homogeneous and heterogeneous catalysis)

The imidazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a variety of transition metals through its basic imine nitrogen atom (N3). This property allows 1-methyl-2-(4-nitrophenyl)-1H-imidazole and its derivatives to be employed in the development of catalysts. wikipedia.org

Imidazole and its derivatives are classified as pure sigma-donor ligands and can form stable complexes with numerous transition metals, including chromium, cobalt, zinc, copper, and nickel. wikipedia.orgazjournalbar.combohrium.com The resulting metal complexes have shown significant potential in catalysis. For example, metal complexes of the related compound 2-(4-nitrophenyl)-1H-benzimidazole exhibit enhanced catalytic activity in various organic transformations and polymerization reactions. nih.govnih.gov

The coordination of ligands like 1-methyl-2-(4-nitrophenyl)-1H-imidazole can influence the electronic environment and steric properties of the metal center, thereby tuning its catalytic performance. The type of ligand and the geometry of the complex play crucial roles in the catalytic activity. mdpi.com Studies on various transition metal complexes with imidazole-based ligands have demonstrated their application in stereochemistry, spectroscopy, and electrochemistry. azjournalbar.comresearchgate.net The monodentate coordination of the imidazole ring through its tertiary nitrogen is a common binding mode. jocpr.com

| Metal Ion | Ligand Type | Resulting Complex Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Cr(III), Co(II) | 1H-Imidazole | Octahedral | Catalysis, Electrochemistry | azjournalbar.com |

| Zn(II) | 1H-Imidazole | Tetrahedral | Catalysis, Electrochemistry | azjournalbar.com |

| Cu(II), Ni(II) | 2-substituted-1H-benzimidazole | Square Planar (Cu), Tetrahedral (Ni) | Modeling Metalloenzymes | jocpr.com |

| Cu(II) | 2-methylimidazole | - | Catalytic Oxidation | mdpi.com |

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. Chiral imidazole-containing ligands and organocatalysts have found broad applications in this field. nih.gov For example, chiral imidazole amino alcohols have been synthesized and successfully used in combination with copper catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivities. sioc-journal.cn

Furthermore, methods for the catalytic enantioselective synthesis of axially chiral imidazoles have been developed, highlighting the importance of this scaffold in creating advanced ligands. nih.gov These specialized ligands can be used to promote a variety of asymmetric transformations. mdpi.comnih.gov While the imidazole framework is a key component in many successful chiral catalysts, specific applications of chiral derivatives of 1-methyl-2-(4-nitrophenyl)-1H-imidazole in asymmetric catalysis have not been prominently reported in the reviewed scientific literature.

Integration into Advanced Materials and Functional Molecules

The conjugated electronic system of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, featuring both electron-donating (imidazole) and electron-accepting (nitrophenyl) characteristics, makes it a candidate for integration into advanced functional materials.

Imidazole derivatives are promising organic compounds for use in dye-sensitized solar cells (DSSCs). echemcom.com Their structure can be readily modified to tune their optical and electronic properties. nih.gov Many organic dyes for DSSCs are designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate efficient charge separation upon light absorption. In this context, the imidazole ring can act as part of the π-conjugated bridge, while the nitrophenyl group serves as a strong electron acceptor.

Research on a series of imidazole-based dyes for DSSCs included a dye featuring a nitrobenzene (B124822) substituent. ekb.eg While this specific dye (coded PP2) displayed the lowest power conversion efficiency (PCE) in its series, it also exhibited the smallest energy gap, demonstrating that the nitro-substituent strongly influences the dye's electronic properties. ekb.eg The performance of such dyes depends on a delicate balance of factors including light-harvesting ability, electron injection efficiency, and stability. nih.gov

| Dye Code | Key Structural Feature | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Energy Gap (Eg) | Reference |

|---|---|---|---|---|---|---|---|

| PP2 | Nitrobenzene Acceptor | 0.96% | 1.59 mA cm⁻² | 0.080 mV | 61.6% | 2.55 eV | ekb.eg |

The unique electronic structure of substituted imidazoles makes them attractive for use in optoelectronic and photoluminescent materials, such as organic light-emitting diodes (OLEDs). arkat-usa.org A study on a closely related molecule, 1-methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, revealed that the N-methylation has a profound effect on its photophysical properties. The methyl group induces a steric twist between the imidazole and nitrophenyl rings. arkat-usa.org This non-planar structure inhibits close packing in the solid state and leads to a phenomenon known as aggregation-induced emission (AIE). arkat-usa.org

AIE luminogens are molecules that are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting and sensors. The N-methylated nitrophenyl-imidazole derivative was identified as a promising AIEgen, making it a candidate for use in OLEDs and other optoelectronic devices. arkat-usa.org The incorporation of imidazole-based moieties into larger systems, such as phthalocyanines, has also been explored to develop materials with advanced optoelectronic and nonlinear optical properties. rsc.org The photophysical properties of various imidazole-fused heterocycles, including their fluorescence quantum yields and lifetimes, further highlight their potential in materials chemistry. beilstein-archives.org

Application as a Chemical Probe or Reagent in Mechanistic Organic Chemistry Studies

While direct, extensive research specifically detailing the use of 1-methyl-2-(4-nitrophenyl)-1H-imidazole as a chemical probe or reagent for elucidating mechanistic pathways in organic chemistry is not widely documented, its structural features suggest potential applications in this field. The compound's utility can be inferred from the known reactivity of its constituent functional groups—the nitroaromatic system and the N-methylimidazole ring. These features allow it to potentially serve as a valuable tool in studying reaction mechanisms, particularly those involving electron transfer processes, nucleophilic aromatic substitution, and catalytic cycles.

The primary basis for its application in mechanistic studies lies in the strong electron-withdrawing nature of the 4-nitrophenyl group, which significantly influences the electronic properties of the imidazole ring. This electronic communication between the two moieties can be exploited to probe reaction intermediates and transition states.

Probing Electron Transfer Processes

The nitroaromatic group in 1-methyl-2-(4-nitrophenyl)-1H-imidazole makes it a candidate for studying single-electron transfer (SET) mechanisms. The nitro group can be readily reduced to a radical anion, and this process can be monitored using electrochemical and spectroscopic techniques.

Cyclic Voltammetry: The redox potential of the nitro group can be measured using cyclic voltammetry. This data provides quantitative information about the ease of its reduction and can be used to assess the feasibility of an SET pathway in a given reaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the compound participates in an SET event to form a stable radical anion, EPR spectroscopy can be used to detect and characterize this paramagnetic intermediate, providing direct evidence for the mechanism.

Table 1: Hypothetical Electrochemical Properties for Mechanistic Analysis

| Property | Predicted Value | Mechanistic Implication |

| Reduction Potential (Ered) vs. SCE | -0.8 to -1.2 V | Indicates the thermodynamic feasibility of accepting an electron from a donor. |

| Reversibility of Redox Couple | Quasi-reversible | Suggests the stability of the resulting radical anion on the timescale of the experiment. |

Investigating Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution. While the nitro group is the primary activating group, the 1-methyl-1H-imidazol-2-yl substituent also influences the regioselectivity and reaction rate. By studying the kinetics and products of SNAr reactions with various nucleophiles, insights into the stability of Meisenheimer intermediates and the electronic influence of the imidazole substituent can be gained.

For instance, the reaction of 1-methyl-2-(4-nitrophenyl)-1H-imidazole with a nucleophile (e.g., methoxide) could be monitored by UV-Vis spectroscopy to observe the formation and decay of the colored Meisenheimer complex, allowing for the determination of rate constants for its formation and subsequent decomposition.

Table 2: Spectroscopic Data for Monitoring a Hypothetical SNAr Reaction

| Species | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Notes |

| 1-methyl-2-(4-nitrophenyl)-1H-imidazole | ~310 | ~10,000 | Absorption of the starting material. |

| Meisenheimer Intermediate | ~450-550 | ~25,000-40,000 | Characteristic intense color provides a handle for kinetic studies. |

| SNAr Product | Varies | Varies | The final product would have a different absorption spectrum. |

Use as a Labeled Substrate in Reaction Tracing

Although not intrinsically a probe in this context, isotopic labeling of 1-methyl-2-(4-nitrophenyl)-1H-imidazole (e.g., with 13C or 15N) would allow it to be used as a tracer in more complex reaction sequences. By following the fate of the isotopic label in the products using techniques like mass spectrometry or NMR spectroscopy, it is possible to map out reaction pathways and identify bond-forming and bond-breaking steps.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Methyl 2 4 Nitrophenyl 1h Imidazole

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted imidazoles, including 1-methyl-2-(4-nitrophenyl)-1H-imidazole, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthetic routes are often criticized for their use of harsh catalysts, stoichiometric reagents, and volatile organic solvents. Emerging research focuses on addressing these limitations through innovative, environmentally benign protocols.

A primary focus is the expansion of multicomponent reactions (MCRs), which offer high atom economy by combining three or more reactants in a single step to form a complex product. sciepub.com One-pot condensation reactions of dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source are a cornerstone of imidazole (B134444) synthesis. jocpr.com Future work aims to refine these MCRs by employing reusable, cost-effective catalysts like diethyl ammonium (B1175870) hydrogen phosphate (B84403) or even achieving catalyst-free conditions, thereby simplifying work-up procedures and reducing waste. sciepub.comias.ac.in The development of solvent-free reaction conditions, often assisted by microwave irradiation, represents another significant stride in green synthesis, leading to shorter reaction times and excellent yields. organic-chemistry.orgresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are being explored for the synthesis of aryl-substituted nitroimidazoles. nih.gov These methods are highly atom-economical for creating specific carbon-carbon bonds, offering a versatile and efficient route to novel derivatives that are otherwise difficult to access. nih.gov The goal is to develop robust catalytic systems that operate under mild conditions, ideally in aqueous media, to further enhance the sustainability of these synthetic pathways.

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

| Methodology | Key Features | Advantages | Relevant Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining ≥3 reactants. | High atom economy, procedural simplicity, reduced waste. sciepub.com | Catalyst-free systems, use of green catalysts (e.g., ionic liquids). sciepub.comjocpr.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, often solvent-free, high yields. researchgate.net | Optimization for complex imidazole derivatives. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds using a palladium catalyst (e.g., Suzuki coupling). nih.gov | High efficiency and selectivity for aryl substitution. | Development of water-soluble catalysts, milder reaction conditions. |

| Catalyst-Free Cyclization | [3+2] cyclization of vinyl azides with amidines. acs.org | Avoids catalyst-related costs and contamination. | Broadening the substrate scope for diverse substitutions. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the synthesis of the 1-methyl-2-(4-nitrophenyl)-1H-imidazole core is well-established, future research is increasingly directed towards understanding and exploiting its reactivity to forge new chemical entities. The interplay between the electron-rich imidazole ring and the electron-withdrawing nitrophenyl group creates unique electronic properties that can be harnessed for novel transformations.

One promising avenue is the selective functionalization of the imidazole core. The nitro group, a powerful electron-withdrawing substituent, significantly influences the reactivity of both the imidazole and phenyl rings. Research into the transposition of the nitro group on the imidazole ring, for instance from the 5-position to the 4-position, opens up pathways to regio-isomers with distinct properties. nih.gov Another area of interest is the chemical reduction of the nitro group to an amino group, which would provide a key intermediate, 1-methyl-2-(4-aminophenyl)-1H-imidazole, for further derivatization and the synthesis of a wide array of new compounds.

Furthermore, the reactivity of the C-H bonds on the imidazole ring can be exploited for direct functionalization, avoiding the need for pre-functionalized starting materials. The development of selective C-H activation/functionalization reactions catalyzed by transition metals would represent a significant advance in the efficient construction of more complex imidazole-based molecules. Investigations into the nucleophilic aromatic substitution on the nitrophenyl ring, potentially displacing the nitro group or activating other positions, could also yield novel derivatives. researchgate.net

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The synthesis and transformation of 1-methyl-2-(4-nitrophenyl)-1H-imidazole currently rely on standard analytical techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). jocpr.comijpsr.com While these methods are excellent for confirming the structure of the final, isolated product, they provide limited insight into the reaction dynamics, transient intermediates, and mechanistic pathways.

Future research will increasingly incorporate advanced, in-situ characterization techniques to monitor reactions in real time. Process Analytical Technology (PAT), utilizing methods like in-situ FT-IR or Raman spectroscopy, can track the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for precise determination of reaction kinetics and optimization of reaction conditions (e.g., temperature, catalyst loading) for improved yield and purity.

For complex transformations, techniques like Reaction Progress Kinetic Analysis (RPKA) using in-situ NMR can provide detailed mechanistic information. Advanced mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to detect and identify fleeting intermediates, providing direct evidence for proposed reaction mechanisms. These advanced methods will be crucial for moving from empirical optimization to a more fundamental, mechanism-based understanding of the chemistry of 1-methyl-2-(4-nitrophenyl)-1H-imidazole.

Computational Design and Predictive Modeling for New Chemical Functionalities

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For 1-methyl-2-(4-nitrophenyl)-1H-imidazole, computational design and predictive modeling offer a pathway to rationally design derivatives with tailored chemical functionalities, bypassing laborious trial-and-error synthesis.

Density Functional Theory (DFT) calculations are being used to investigate the electronic structure, molecular orbitals (e.g., HOMO-LUMO gap), and reactivity of substituted imidazoles. researchgate.net These studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net Furthermore, computational models can predict key physicochemical properties, such as solubility, stability, and electronic absorption spectra, which are critical for applications in materials science.

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are also emerging as powerful predictive tools. upf.edursc.org By training algorithms on existing datasets of imidazole derivatives, these models can predict the properties or performance of new, unsynthesized compounds. nih.govnih.gov This data-driven approach can be used to screen large virtual libraries of potential derivatives for desired characteristics, such as specific electronic properties for optical materials, thereby prioritizing the most promising candidates for synthesis. The integration of these in silico methods will significantly streamline the design-synthesis-test cycle for developing new functional molecules based on the 1-methyl-2-(4-nitrophenyl)-1H-imidazole scaffold. upf.edu

Table 2: Application of Computational Methods in Imidazole Chemistry

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. researchgate.net | Molecular geometry, binding energies, reaction pathways, electronic spectra. |

| Molecular Docking | Predicting binding interactions with larger molecules. researchgate.net | Binding affinity, identification of key interaction sites. |

| QSAR/Machine Learning | Predicting properties based on chemical structure. upf.edunih.gov | Physicochemical properties (solubility, logP), ADME properties, reaction yields. upf.edunih.gov |

| Predictive Reaction Modeling | Forecasting the outcome of chemical reactions. rsc.org | Reaction yield, stereoselectivity, optimal reaction conditions. |

Expanded Applications in Pure Chemical Systems and Materials Science

The unique electronic characteristics of 1-methyl-2-(4-nitrophenyl)-1H-imidazole, arising from the donor-acceptor π-conjugated system, make it a promising candidate for applications in materials science and pure chemical systems. jocpr.com The imidazole moiety acts as an electron donor, while the nitrophenyl group serves as a strong electron acceptor, creating a molecule with a significant dipole moment and potential for interesting photophysical properties.

In materials science, this compound and its derivatives are being explored for applications in optoelectronics. The donor-acceptor structure is a key feature for materials with Non-Linear Optical (NLO) properties, which are valuable for technologies like optical switching and frequency conversion. jocpr.com There is also potential for use in Organic Light Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs), where the electronic properties of the molecule can be tuned to control light absorption and charge transfer processes. jocpr.com

In pure chemical systems, the nitrogen atoms of the imidazole ring can act as ligands to coordinate with metal ions. This opens up the possibility of using 1-methyl-2-(4-nitrophenyl)-1H-imidazole as a building block for metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis. The electronic properties of the ligand could be used to tune the catalytic activity of the metal center for specific organic transformations.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Physical Chemistry

The future of research on 1-methyl-2-(4-nitrophenyl)-1H-imidazole lies at the intersection of traditional chemical disciplines. The synthesis of novel derivatives and materials will require a synergistic approach that combines organic synthesis, inorganic chemistry, and physical chemistry.

The interface of organic and inorganic chemistry is evident in the development of new catalysts. For example, designing novel organometallic complexes where 1-methyl-2-(4-nitrophenyl)-1H-imidazole acts as a ligand requires expertise in both fields. The synthesis of these complexes (inorganic chemistry) would be geared towards their application in catalyzing specific organic reactions (organic chemistry). jocpr.com

The connection between physical and organic chemistry is crucial for understanding reaction mechanisms and designing functional materials. Physical chemistry techniques, such as spectroscopy and computational modeling (DFT), provide deep insights into the electronic structure and reactivity that govern organic transformations. researchgate.netresearchgate.net This fundamental understanding allows organic chemists to rationally design molecules with specific photophysical properties for materials science applications like NLO or OLEDs. jocpr.com This interdisciplinary approach, where predictive physical models guide synthetic organic efforts, will be essential for unlocking the full potential of 1-methyl-2-(4-nitrophenyl)-1H-imidazole and its derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Halogenation/Alkynylation | 72% | Toluene/EtOAc, room temperature | |

| Pd-Catalyzed Coupling | 43% | Pentane/EtOAc, reflux | |

| TDAE Methodology | Varies | Tetrakis(dimethylamino)ethylene |

Basic: How is the compound structurally characterized?

Answer:

Characterization relies on:

- NMR Spectroscopy : and NMR identify substituent effects. For example, the 4-nitrophenyl group shows aromatic protons at δ 8.23–7.08 ppm and carbons at δ 147.3–124.0 ppm .

- Elemental Analysis : Confirms purity (e.g., C: 68.46% calc. vs. 68.50% found) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (mean C–C = 0.002 Å) and angles, critical for confirming stereochemistry .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Answer:

Comparative Molecular Similarity Indices Analysis (CoMSIA) models, trained on ED data from Maximal Electroshock Seizure (MES) tests, predict substituent effects. For example, electron-withdrawing groups (e.g., nitro) at the 4-position enhance antiepileptic activity by optimizing steric and electrostatic interactions . A 4:1 training:test set ratio ensures model robustness.

Q. Key Parameters :

- pED : Negative log of effective dose (higher = more potent).

- Field Contributions : Steric (18%), electrostatic (32%), hydrophobic (25%) .

Advanced: What factors influence the compound’s spectroscopic properties in polymeric matrices like PMMA?

Answer:

Incorporation into poly(methyl methacrylate) (PMMA) shifts fluorescence due to:

- Solvent Polarity : Polar solvents stabilize excited states, altering emission wavelengths.

- Matrix Rigidity : Reduced molecular motion in PMMA enhances quantum yield compared to solution .

- Substituent Effects : Electron-donating groups (e.g., methoxy) red-shift absorption spectra .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

Yield discrepancies arise from:

Q. Recommendations :

- Optimize catalyst loading (5–10 mol%).

- Use HPLC to monitor intermediate stability .

Advanced: What computational strategies predict reactivity in late-stage functionalization?

Answer:

- Docking Studies : Identify binding poses with biological targets (e.g., anti-inflammatory enzymes) using AutoDock Vina .

- DFT Calculations : Predict regioselectivity in Pd-catalyzed C–H activation (e.g., ΔG‡ for ortho vs. meta substitution) .

- CoMSIA Contour Maps : Visualize regions favoring hydrophobic (green) or polar (blue) substituents .

Advanced: How does the nitro group impact photostability in fluorophore applications?

Answer:

The 4-nitrophenyl group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.